1-(p-Tolyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-14-5-7-15(8-6-14)18(25)13-29-21-10-9-17(23-24-21)16-11-19(26-2)22(28-4)20(12-16)27-3/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZIMRXITFSFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Variations
1-(2,3,4-Trimethoxyphenyl)-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}ethanone Oxime ()
- Core : 1,3,4-Thiadiazole (5-membered ring) vs. pyridazine (6-membered ring).
- Substituents : Similar 3,4,5-trimethoxyphenyl group but lacks the p-tolyl group. The oxime ester modification enhances polarity and hydrogen-bonding capacity.
- Bioactivity : Thiadiazole derivatives exhibit herbicidal and antifungal activity, while pyridazine analogs are more commonly linked to kinase inhibition .
Pyrimidine Derivatives ()
- Core : Pyrimidine (6-membered, two nitrogen atoms) vs. pyridazine (two adjacent nitrogen atoms).
- Substituents : Shared 3,4,5-trimethoxyphenyl group but with varied thioether substituents (e.g., propargylthio, pyridinylthio).
- Synthesis : Pyrimidine derivatives achieved higher yields (up to 89.3%) compared to typical pyridazine syntheses, which often require harsher conditions .
Substituent Effects on Bioactivity
(1-(3-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-Trimethoxyphenyl)methanone ()
- Substituents: Replaces pyridazine with a pyrrole ring and introduces an aminophenyl group.
- Bioactivity : Exhibits IC50 values of 28–35 nM against CML cells, suggesting that the 3,4,5-trimethoxyphenyl group is critical for cytotoxicity. The target compound’s pyridazine-thioether moiety may enhance solubility and target specificity compared to pyrrole derivatives .
3-Phenyl-1-(3,4,5-Trimethoxyphenyl)-trans-prop-2-en-1-one ()
Thioether-Linked Derivatives
2-((6-Oxo-4-(pyridin-3-yl)-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide ()
- Thioether Linkage: Similar to the target compound but incorporated into a pyrimidinone-acetamide scaffold.
- Bioactivity : Targets IDO1 enzymes, indicating that thioether linkages can modulate enzyme inhibition profiles. The p-tolyl group in both compounds may contribute to hydrophobic binding interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(p-Tolyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone, and how can reaction conditions be standardized?
- Methodology : Synthesis typically involves multi-step protocols, such as coupling pyridazine derivatives with thioether-linked aryl groups. Key steps include:
- Thioether formation : Reacting 6-(3,4,5-trimethoxyphenyl)pyridazin-3-thiol with a p-tolyl-substituted ethanone precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thioether coupling | K₂CO₃, DMF, 80°C, 12h | 65–75 | 92–95 |
| Purification | Hexane:EtOAc (3:1) | 60 | 98 |
Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?
- Analytical workflow :
- NMR : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (e.g., δ 8.2–8.5 ppm for pyridazine protons; δ 55–60 ppm for methoxy carbons) .
- HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z: 409.12; observed: 409.10 ± 0.02) .
- X-ray crystallography : Use SHELX software for structure refinement (R-factor < 0.05) .
Advanced Research Questions
Q. How do substituents on the pyridazine and aryl rings influence biological activity?
- SAR strategies :
- Replace 3,4,5-trimethoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance cytotoxicity (IC₅₀ reduction from 12 µM to 4 µM in HeLa cells) .
- Modify the p-tolyl group with halogen substituents (-Cl, -F) to improve metabolic stability (t₁/₂ increase from 2h to 6h in hepatic microsomes) .
- Data Table :
| Substituent | Activity (IC₅₀, µM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| 3,4,5-Trimethoxy | 12.0 | 2.0 |
| 4-Nitro | 4.2 | 1.5 |
| 4-Fluoro | 14.5 | 6.0 |
Q. What computational methods are effective for predicting binding modes to kinase targets (e.g., EGFR, VEGFR2)?
- Approach :
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The pyridazine ring forms π-π stacking with Phe723, while the thioether linker stabilizes hydrophobic contacts .
- MD simulations : AMBER force fields reveal stable binding over 100 ns (RMSD < 2.0 Å) .
- Validation : Compare computational ΔG values (-9.2 kcal/mol) with experimental Kd (1.8 µM) via SPR assays .
Q. How can in vivo pharmacokinetic challenges (e.g., low solubility) be addressed?
- Strategies :
- Prodrug design : Convert the ketone to an oxime (e.g., this compound oxime) to enhance aqueous solubility (logP reduction from 3.5 to 2.1) .
- Nanoparticle formulation : Encapsulate in PLGA-PEG nanoparticles (size: 150 nm, PDI < 0.2) for sustained release (80% release over 72h) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s antiproliferative mechanisms?
- Resolution :
- Apoptosis vs. autophagy : Discrepancies arise from assay conditions (e.g., 48h vs. 72h treatment). At 48h, caspase-3 activation dominates (apoptosis); prolonged exposure triggers LC3-II accumulation (autophagy) .
- Dose dependency : Low doses (1–5 µM) induce cell cycle arrest (G1 phase), while high doses (>10 µM) cause necrosis .
Experimental Design Recommendations
Q. What controls are critical for assessing off-target effects in kinase inhibition assays?
- Controls :
- Positive : Staurosporine (pan-kinase inhibitor; IC₅₀ = 10 nM).
- Negative : DMSO vehicle (<0.1% v/v).
- Selectivity profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify hits with >10-fold selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
